2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound features a unique structure characterized by the fusion of a pyrimidine ring with a pyrrole ring, which contributes to its biological activity and potential applications in medicinal chemistry. It is identified by the CAS number 1638772-13-0 and has been studied for its role as an inhibitor of specific enzymes, particularly cyclin-dependent kinases and protein kinases, which are vital for regulating cell cycle progression and signaling pathways .
2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is classified as:
The synthesis of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions. A common synthetic route includes the cyclization of pyrimidine derivatives with pyrrole derivatives. For example, one method involves reacting 5-bromo-2,4-dichloropyrimidine with suitable alkynes in the presence of a copper catalyst .
The molecular structure of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine consists of:
The compound undergoes several types of chemical reactions:
The mechanism of action for 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine primarily involves its interaction with protein kinases. It binds to the ATP-binding sites of these enzymes, inhibiting their phosphorylation activity which is crucial for cell cycle regulation.
Studies indicate that this compound can induce apoptosis in cancer cells and inhibit cell proliferation by disrupting key signaling pathways .
2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has significant applications in medicinal chemistry:
2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine represents a structurally optimized heterocyclic core with demonstrated versatility in medicinal chemistry. This scaffold serves as a critical synthetic intermediate for developing targeted kinase inhibitors, leveraging its ability to accommodate diverse substitutions at the C2, C4, and C6 positions. The chlorine atom at C2 provides a reactive handle for nucleophilic aromatic substitution, enabling efficient derivatization with amines, alcohols, and thiols to generate pharmacologically active molecules [7]. The dimethyl modification at N7 and C5 enhances metabolic stability and influences π-stacking interactions within kinase binding pockets, contributing to improved target affinity .
This privileged architecture enables the synthesis of multi-kinase inhibitors through systematic structural diversification. Research demonstrates that modifications at the C4 position with anilino groups and at C6 with phenethyl substituents yield compounds with simultaneous inhibitory activity against EGFR, VEGFR-2, and PDGFR-β – key oncogenic drivers in solid tumors. The molecular flexibility afforded by the ethyl linker at C6 allows the pendant aryl groups to access distinct hydrophobic regions in kinase binding sites, a strategic advantage over methylene-linked analogs [5].
Table 1: Key Derivatives and Biological Targets
Derivative Structure | Kinase Targets | Biological Activity |
---|---|---|
6-Phenethyl substituted | EGFR, VEGFR-2, PDGFR-β | Multi-kinase inhibition at nanomolar range [5] |
N4-(3-Trifluoromethylphenyl) | VEGFR-2 | IC₅₀ = 30 nM in angiogenesis assay [5] |
Halogenated benzylidene-benzohydrazide | EGFR, Her2, CDK2 | IC₅₀ = 40-204 nM [3] |
The medicinal exploration of pyrrolo[2,3-d]pyrimidine scaffolds originated with nucleoside mimetics in the 1990s, evolving into sophisticated kinase inhibition platforms by the early 2000s. The discovery that 2,4-diamino-pyrrolo[2,3-d]pyrimidines could mimic adenine's hydrogen-bonding capability within kinase ATP-binding sites marked a pivotal advancement in targeted cancer therapeutics. This fundamental insight propelled the development of clinical agents like sunitinib, which incorporates a pyrrolo[2,3-d]pyrimidine-derived core structure [3] [5].
The specific incorporation of chlorine at C2 emerged as a strategic innovation to enhance synthetic efficiency and modulate electronic properties. Historical synthesis routes suffered from low yields and complex purification requirements for unsubstituted pyrrolo[2,3-d]pyrimidine cores. The introduction of the 2-chloro-5,7-dimethyl configuration addressed these limitations through improved crystallinity and superior leaving group capacity at C2, enabling efficient Pd-catalyzed cross-coupling reactions for high-throughput derivatization [7]. This synthetic accessibility facilitated systematic structure-activity relationship (SAR) studies, particularly in optimizing substituents for selective CDK inhibition.
Modern derivatives like 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines demonstrate the evolution of this scaffold toward isoform-selective inhibition. These compounds exhibit potent CDK9 suppression (IC₅₀ < 100 nM) with minimal activity against CDK4/6, addressing historical challenges with off-target effects in early pan-CDK inhibitors. The 5,7-dimethyl configuration in these derivatives significantly enhances cellular permeability, enabling nanomolar anti-proliferative activity in pancreatic cancer models [1]. Current research focuses on rationally designed hybrids incorporating halogenated benzylidene motifs to yield multi-targeted agents capable of simultaneous EGFR, Her2, VEGFR2, and CDK2 inhibition – exemplified by compound 5k (IC₅₀ = 40-204 nM across targets) [3].
Table 2: Structural Evolution of Key Pyrrolo[2,3-d]pyrimidine Derivatives
Generation | Representative Compound | Structural Features | Therapeutic Advance |
---|---|---|---|
First | Unsubstituted core | Minimal substitution | Nucleoside mimicry [3] |
Second | Sunitinib analogs | 5-Methyl substituent | Multi-kinase inhibition [3] |
Third | 2-Chloro-5,7-dimethyl derivatives | Halogenated C2, dimethyl N7/C5 | Enhanced selectivity & synthetic utility [7] |
Current | Hybrid benzylidene-benzohydrazides | Multi-targeted halogenated extensions | Pan-kinase inhibition [3] [4] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2